Product packaging for (-)-Anaferine(Cat. No.:CAS No. 19519-55-2)

(-)-Anaferine

Cat. No.: B094544
CAS No.: 19519-55-2
M. Wt: 224.34 g/mol
InChI Key: JFMCQBGTUJUOAB-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Anaferine is a naturally occurring bis-piperidine alkaloid isolated from the plant Withania somnifera , which has a history of use in traditional Ayurvedic medicine . This compound features a C2-symmetrical structure where two piperidine rings are connected by a 2-propanone bridge, and it is specifically the (R,R)-enantiomer . Recent scientific interest in this compound has been revitalized due to in silico studies suggesting its potential application in the research of neurodegenerative diseases . The compound is offered as a high-purity chemical reference standard to support scientific investigation. This product is intended for Research Use Only (RUO). RUO products are exclusively tailored for laboratory research purposes, such as basic research, pharmaceutical research, and the identification or quantification of chemical substances . This product is not intended for human or veterinary diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure that the use of this product complies with all applicable laws and regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24N2O B094544 (-)-Anaferine CAS No. 19519-55-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19519-55-2

Molecular Formula

C13H24N2O

Molecular Weight

224.34 g/mol

IUPAC Name

1,3-bis[(2R)-piperidin-2-yl]propan-2-one

InChI

InChI=1S/C13H24N2O/c16-13(9-11-5-1-3-7-14-11)10-12-6-2-4-8-15-12/h11-12,14-15H,1-10H2/t11-,12-/m1/s1

InChI Key

JFMCQBGTUJUOAB-VXGBXAGGSA-N

SMILES

C1CCNC(C1)CC(=O)CC2CCCCN2

Isomeric SMILES

C1CCN[C@H](C1)CC(=O)C[C@H]2CCCCN2

Canonical SMILES

C1CCNC(C1)CC(=O)CC2CCCCN2

Origin of Product

United States

Natural Occurrence and Botanical Distribution of Anaferine

Primary Botanical Sources: Withania somnifera Alkaloid Profiles

The principal and most extensively documented botanical source of (-)-Anaferine is Withania somnifera (L.) Dunal, a plant commonly known as Ashwagandha or Indian ginseng. nih.govijpab.com This species belongs to the Solanaceae family and is renowned in traditional medicinal systems for its diverse therapeutic properties, which are largely attributed to its complex phytochemical composition. nih.govmdpi.com

This compound is one of numerous alkaloids isolated from W. somnifera. explorationpub.com It co-occurs with a wide array of other alkaloidal constituents, which collectively define the plant's unique chemical signature. The alkaloid profile of W. somnifera is complex and can vary based on geographical location, genotype, and the specific plant part analyzed. nih.gov The total alkaloid content in the roots has been reported to range from 0.13% to as high as 4.3%. mdpi.comnih.govresearchgate.net

Investigations of the plant's alcoholic extracts have consistently identified this compound as part of a group of related piperidine (B6355638) and pyrrolidine (B122466) alkaloids. nih.gov Research has isolated several of these compounds from the roots and other tissues, establishing a comprehensive profile of the alkaloids present alongside this compound. nih.govpharmainfo.in

Table 1: Co-occurring Alkaloids in Withania somnifera

Alkaloid CompoundStructural ClassPrimary Plant Part
AnahygrinePyrrolidineRoots
CuscohygrinePyrrolidineRoots
TropineTropane (B1204802)Roots
PseudotropineTropaneRoots
IsopelletierinePiperidineRoots
WithaninePiperidineRoots
SomniferineNot specifiedRoots
NicotinePyridineRoots

Distributional Patterns of this compound within Plant Tissues

Within Withania somnifera, this compound and its related alkaloids exhibit a distinct distribution pattern, with concentrations varying significantly among different plant organs. The highest concentration of alkaloids is consistently reported to be in the roots, which are the primary part of the plant used in traditional medicine for their alkaloidal content. cabidigitallibrary.orgcalstate.edu

Scientific analyses confirm that the roots are the main repository for compounds such as anaferine, anahygrine, cuscohygrine, and tropine. rjptonline.orgcalstate.edu The total alkaloid content in the roots of Indian varieties of W. somnifera typically ranges from 0.13% to 0.31%, although some cultivars have reported concentrations up to 4.3%. researchgate.net

While the roots are the primary site of accumulation, alkaloids have also been detected in the aerial parts of the plant. Studies have identified the presence of alkaloids in the leaves and stems. mdpi.com However, the concentration in these tissues is generally lower than in the roots. The leaves are reported to contain approximately 0.09% alkaloid content by yield. nih.govcalstate.edu Some studies have noted that phytosterols, triterpenoids, and alkaloids are found predominantly in the leaves and stems, with lower concentrations in the roots and seeds, though the general consensus points to the roots as the main storage organ for these compounds. mdpi.com The bark and seeds are less commonly analyzed for alkaloid content but are known to contain various other phytochemicals. rjptonline.orgcalstate.edu

Table 2: Distribution and Concentration of Alkaloids in Withania somnifera Tissues

Plant TissuePresence of this compound & Other AlkaloidsReported Total Alkaloid Concentration (Dry Weight)
RootsPrimary site of accumulation0.13% - 4.3%
LeavesPresent~0.09%
StemsPresentConcentration not typically specified, but lower than roots
SeedsLow to non-detectedNot typically specified
Berries/FruitNot typically reportedNot typically specified
BarkPresentNot typically specified

Biosynthesis of Anaferine: Pathways and Enzymatic Mechanisms

Overview of Granatane Alkaloid Biosynthesis

(-)-Anaferine belongs to the granatane class of alkaloids, which are structurally related to tropane (B1204802) alkaloids. nih.gov The biosynthesis of these compounds is a subject of ongoing research, with several proposed hypothetical routes. A central theme in these pathways is the utilization of amino acids as primary building blocks and the subsequent formation of a bicyclic core structure. nih.govnih.gov For granatane alkaloids, the precursor amino acid is lysine (B10760008), which provides the foundational carbon and nitrogen atoms for the characteristic piperidine (B6355638) rings. nih.govresearchgate.net Radiotracer studies have confirmed the incorporation of L-lysine into the granatane skeleton, solidifying its role as the primary precursor. nih.gov The biosynthetic pathway involves a series of enzymatic reactions, including decarboxylation, oxidation, and cyclization, ultimately leading to the formation of the core granatane structure, which is then further modified to yield a variety of specific alkaloids, including this compound. nih.govnih.gov

Precursor Amino Acids and Initial Enzymatic Transformations

The journey from a simple amino acid to the complex structure of this compound begins with crucial initial enzymatic steps that activate and modify the precursor molecule.

The biosynthesis of piperidine alkaloids is initiated by the decarboxylation of the amino acid L-lysine. nih.gov This reaction is catalyzed by the enzyme Lysine Decarboxylase (LDC) (EC 4.1.1.18), a pyridoxal (B1214274) phosphate (PLP)-dependent enzyme. nih.govwikipedia.org LDC removes the carboxyl group from lysine to produce cadaverine (B124047) (1,5-diaminopentane). nih.govmdpi.com While lysine is the primary precursor for granatane alkaloids, some studies also consider the involvement of Ornithine Decarboxylase (ODC) . ODC acts on ornithine to produce putrescine, a precursor for tropane alkaloids. nih.govnih.gov However, for the piperidine ring of granatane alkaloids, the pathway predominantly proceeds via lysine and LDC. nih.gov The activity of LDC is a critical regulatory point in the biosynthesis of lysine-derived alkaloids. nih.gov

Table 1: Key Decarboxylase Enzymes and their Reactions

EnzymeAbbreviationPrecursor Amino AcidProduct
Lysine DecarboxylaseLDCL-LysineCadaverine
Ornithine DecarboxylaseODCL-OrnithinePutrescine

Following the decarboxylation of lysine, the resulting cadaverine undergoes oxidative deamination. This step is crucial for the subsequent cyclization to form the piperidine ring. researchgate.netresearchgate.net The enzyme responsible for this transformation is a Primary-Amine Oxidase (AOC) , specifically a copper-containing amine oxidase. nih.govnih.gov This enzyme catalyzes the oxidation of one of the primary amino groups of cadaverine to an aldehyde, yielding 5-aminopentanal (B1222117). nih.gov This amino-aldehyde intermediate is unstable and spontaneously cyclizes through the formation of a Schiff base to yield Δ1-piperideine . researchgate.netnih.gov Δ1-piperideine is a key cyclic imine intermediate in the biosynthesis of a wide array of piperidine, quinolizidine (B1214090), and lycopodium alkaloids. nih.govresearchgate.net

Key Enzymes in Piperidine Ring Formation and Modification

The formation of the characteristic bicyclic granatane core and the subsequent elaboration to this compound involves a series of complex enzymatic reactions, including the action of oxidases and the proposed involvement of polyketide synthases.

As mentioned, Primary-Amine Oxidase (AOC) plays a pivotal role in the formation of the piperidine ring. By converting the linear diamine cadaverine into the cyclic imine Δ1-piperideine, AOC channels the metabolic flux towards alkaloid biosynthesis. wikipedia.orgnih.gov These copper-containing enzymes are widespread in plants and are involved in various metabolic pathways. nih.gov In the context of granatane alkaloid biosynthesis, the activity of AOC is essential for generating the necessary intermediate for the subsequent condensation and cyclization reactions that build the bicyclic core. nih.govnih.gov

The formation of the second ring of the granatane nucleus and the carbon skeleton that connects the two piperidine rings in this compound is hypothesized to involve a Polyketide Synthase (PKS) . nih.govnih.govnih.gov Type III PKSs are known to catalyze the iterative decarboxylative condensation of malonyl-CoA units onto a starter molecule. nih.govwikipedia.org In the proposed biosynthesis of granatane alkaloids, the N-methyl-Δ1-piperidinium cation (derived from Δ1-piperideine) is thought to act as the starter unit for a PKS-mediated chain extension using two molecules of malonyl-CoA. nih.govnih.gov This would form a 4-(1-methyl-2-piperinidyl)-3-oxobutanoic acid intermediate, which can then undergo cyclization to form the bicyclic core of pseudopelletierine, a related granatane alkaloid. nih.gov

While the specific PKS enzymes involved in this compound biosynthesis have not yet been definitively characterized and named PtPIKS-1 and PtPIKS-2 in published literature, their involvement is strongly suggested by analogy to tropane alkaloid biosynthesis where an atypical type III PKS has been identified. researchgate.netnih.gov The formation of the C2-symmetric bis-piperidine structure of this compound likely involves a dimerization of two piperidine units derived from this pathway, followed by the formation of the central 2-propanone bridge, a process that may also be enzymatically controlled. evitachem.com Further research is needed to isolate and characterize the specific PKS and any other enzymes responsible for these final steps in the biosynthesis of this compound.

Table 2: Proposed Enzymatic Steps in this compound Biosynthesis

StepPrecursor(s)Enzyme(s)Product(s)
DecarboxylationL-LysineLysine Decarboxylase (LDC)Cadaverine
Oxidative Deamination & CyclizationCadaverinePrimary-Amine Oxidase (AOC)Δ1-Piperideine
Chain Extension & Cyclization (Hypothetical)Δ1-Piperideine, Malonyl-CoAPolyketide Synthase (PKS)Granatane core intermediate
Dimerization & Bridge Formation (Hypothetical)Granatane core intermediateUnknownThis compound

Dimerization Mechanisms in Bis-Piperidine Alkaloid Assembly

The assembly of bis-piperidine alkaloids like this compound is a complex process that hinges on the dimerization of piperidine precursors. The core of this process involves the formation of Δ1-piperideine from L-lysine. nih.govresearchgate.net This intermediate is the fundamental building block for a wide array of lysine-derived alkaloids. mdpi.com The dimerization itself is thought to proceed through a Mannich-type reaction, a class of carbon-carbon bond-forming reactions that is pivotal in the biosynthesis of many natural products. acs.orgorganic-chemistry.org In this proposed mechanism, two molecules derived from Δ1-piperideine condense with a central three-carbon unit derived from acetoacetate to form the characteristic 2-propanone bridge of anaferine. cdnsciencepub.com

The formation of the propanone bridge in this compound is achieved through a key condensation reaction. The piperidine rings are derived from the amino acid L-lysine. nih.gov Lysine is first decarboxylated to form cadaverine, which is then oxidatively deaminated to 5-aminopentanal. researchgate.netresearchgate.net This intermediate spontaneously cyclizes to form the reactive imine, Δ1-piperideine. nih.govmdpi.com

The three-carbon linker that joins the two piperidine rings is biosynthetically derived from acetate, likely in the form of acetoacetyl-CoA. cdnsciencepub.comcdnsciencepub.com The proposed mechanism involves a Mannich-type condensation. researchgate.netnih.gov In this reaction, two molecules of Δ1-piperideine (or its enamine tautomer, 1,2-didehydropiperidine) act as nucleophiles, attacking the electrophilic carbonyl carbons of an acetoacetate-derived molecule. This sequence of reactions results in the formation of the symmetrical bis-piperidine structure of anaferine. While the precise enzymatic control of this condensation in Withania somnifera is not fully elucidated, the involvement of Δ1-piperideine and an acetate-derived unit is well-supported by studies on related alkaloids. cdnsciencepub.comresearchgate.net

The biosynthesis of this compound is closely related to that of simpler monomeric piperidine alkaloids like pelletierine. Pelletierine consists of a single piperidine ring attached to a propanone side chain. cdnsciencepub.com Its biosynthesis also utilizes L-lysine to form a Δ1-piperideine ring and acetate to form the side chain. cdnsciencepub.com Isotope labeling studies have demonstrated that pelletierine is formed through the condensation of one molecule of Δ1-piperideine with an acetoacetate-derived unit. researchgate.netnih.gov

Therefore, pelletierine can be considered a monomeric analogue of anaferine. The biosynthesis of anaferine represents a "dimerization" process where two piperidine units, instead of one, are coupled with the central acetone-derived linker. cdnsciencepub.comcdnsciencepub.com The study of pelletierine's formation provides a foundational model for understanding the more complex assembly of bis-piperidine structures, suggesting that anaferine biosynthesis proceeds via a similar Mannich-type condensation but involving a second piperidine precursor. researchgate.net

Comparative Biosynthesis with Related Piperidine Alkaloids (e.g., Anahygrine, Isopelletierine, Cuscohygrine)

This compound co-occurs in plants like Withania somnifera with other alkaloids, including anahygrine, isopelletierine, and cuscohygrine. mdpi.comevitachem.com Their biosynthetic pathways share common precursors but diverge to create structural variety.

Isopelletierine : Like its isomer pelletierine, isopelletierine is a simple piperidine alkaloid derived from one lysine unit and one acetoacetate unit. nih.gov Its biosynthesis is a direct parallel to one "half" of the anaferine molecule.

Cuscohygrine : Unlike the piperidine alkaloids, cuscohygrine is a bis-pyrrolidine alkaloid. Its biosynthesis starts from the amino acid ornithine, which cyclizes to form a pyrrolidine (B122466) ring (via its intermediate, Δ1-pyrroline). Two of these rings are joined by an acetone-derived linker, analogous to the structure of anaferine but with five-membered rings instead of six-membered ones.

Anahygrine : This alkaloid possesses a unique hybrid structure, containing one piperidine ring and one pyrrolidine ring. Its biosynthesis is accordingly a hybrid pathway, incorporating one unit of lysine and one unit of ornithine, which are linked together by the characteristic acetoacetate-derived bridge.

The table below summarizes the biosynthetic origins of these related alkaloids.

AlkaloidRing Structure(s)Amino Acid Precursor(s)Linker Origin
This compoundBis-PiperidineL-Lysine (x2)Acetoacetate
IsopelletierinePiperidineL-Lysine (x1)Acetoacetate
CuscohygrineBis-PyrrolidineL-Ornithine (x2)Acetoacetate
AnahygrinePiperidine & PyrrolidineL-Lysine (x1), L-Ornithine (x1)Acetoacetate

Regulatory Aspects of this compound Biosynthetic Pathways

The biosynthesis of piperidine alkaloids, including this compound, is a regulated process controlled by the expression and activity of specific enzymes. nih.gov While the complete regulatory network for anaferine is not yet fully detailed, key enzymatic steps have been identified from studies of related pathways. nih.govnih.gov

The initial and often rate-limiting step is the conversion of L-lysine to cadaverine, a reaction catalyzed by the enzyme Lysine Decarboxylase (LDC) . nih.govnih.gov The activity of LDC is a critical control point that channels the primary metabolite lysine into the specialized alkaloid pathway.

The subsequent step, the oxidative deamination of cadaverine to 5-aminopentanal (which then cyclizes to Δ1-piperideine), is catalyzed by Copper Amine Oxidase (CuAO) . researchgate.netresearchgate.net The expression and activity of both LDC and CuAO are thought to be tightly regulated in response to developmental cues and environmental stimuli, thereby controlling the flux of precursors into alkaloid synthesis. nih.govmdpi.com The specific transcription factors and signaling pathways that govern the expression of these biosynthetic genes in Withania somnifera remain an active area of research.

Synthetic Chemistry of Anaferine: Methodologies and Strategies

Historical Evolution of (-)-Anaferine Total Synthesis

The first total synthesis of this compound was achieved by Stapper and Blechert in 2002. researchgate.net Their approach commenced with an enantiopure cycloheptene (B1346976) precursor, which was derived from the commercially available tropone (B1200060) in five steps. semanticscholar.org A key transformation in their strategy was a tandem ring rearrangement metathesis. This involved a ring-opening metathesis followed by two ring-closing metatheses to construct the fundamental bis-piperidine carbon skeleton. semanticscholar.org Subsequent reduction of the double bonds, cleavage of protecting groups, and oxidation of the secondary alcohol to a ketone furnished the final product. semanticscholar.org

Stereoselective Total Synthesis Approaches

The inherent chirality of this compound, possessing an (R,R) absolute configuration, necessitates a strict control over stereochemistry during its synthesis. researchgate.net Various stereoselective strategies have been developed to address this challenge.

Application of Asymmetric Brown Allylation Reactions

A critical step in achieving the desired stereochemistry in several syntheses of this compound is the use of asymmetric Brown allylation. researchgate.net This reaction is a powerful tool for the stereoselective introduction of an allyl group, creating versatile chiral building blocks. researchgate.net In the context of this compound synthesis, two such asymmetric allylations were employed to control the stereochemistry and access the correct (R,R)-enantiomer. researchgate.net The choice of the appropriate enantiomer of the allylating agent, such as (–)-B-allyldiisopinocampheylborane, is crucial for inducing the desired anti-configuration. researchgate.net The reaction of an aldehyde with this reagent proceeds through a chair-like transition state where the R group of the aldehyde occupies an equatorial position to minimize steric interactions, leading to high facial selectivity. harvard.edu

Strategies for Controlling Absolute and Relative Stereochemistry

The synthesis of a molecule with multiple chiral centers, like this compound, demands precise control over both absolute and relative stereochemistry. inflibnet.ac.in Synthetic strategies are designed to proceed under either kinetic or thermodynamic control to favor the formation of the desired stereoisomer. inflibnet.ac.in

In the diversity-oriented synthesis of this compound, the control of stereochemistry was a central consideration. researchgate.net The strategy relied on asymmetric Brown allylation reactions to establish the two stereocenters with the correct (R,R) configuration. researchgate.net The diastereomeric ratio of the products from these allylations can be determined by analyzing the 1H-NMR spectra of the reaction mixture. researchgate.net

The convergent synthesis developed by del Pozo and coworkers showcases another effective strategy for stereochemical control. semanticscholar.org Here, the use of N-sulfinyl amines as chiral auxiliaries was instrumental. semanticscholar.org The inherent chirality of the sulfinyl group directed the stereochemical outcome of the key double intramolecular aza-Michael reaction, simultaneously forming the bis-piperidine core and setting the two stereocenters. semanticscholar.org

Convergent Synthetic Pathways to the Bis-Piperidine Core

Convergent synthesis is a powerful strategy for the efficient construction of complex molecules like this compound. nih.gov This approach involves the separate synthesis of key fragments of the target molecule, which are then joined together in the later stages of the synthesis.

Utilization of N-Sulfinyl Amines as Chiral Auxiliaries and Nucleophilic Sources

A highly efficient and convergent total synthesis of (+)-anaferine was developed by del Pozo and coworkers, which highlights the utility of N-sulfinyl amines. rsc.orgrsc.org In this synthesis, N-sulfinyl amines function as both chiral auxiliaries and nucleophilic nitrogen sources. rsc.orgrsc.org

Bidirectional Cross-Metathesis and Intramolecular Aza-Michael Reactions

A highly convergent and unified total synthesis for the anaferine skeleton has been developed, which notably utilizes a bidirectional cross-metathesis (CM) reaction followed by a double intramolecular aza-Michael reaction (IMAMR). rsc.orgrsc.org This strategy is distinguished by its efficiency in constructing the core bis-piperidine structure from simpler precursors.

The key steps in this synthesis are:

Bidirectional Cross-Metathesis: The synthesis commences with a bidirectional CM reaction between an appropriate N-sulfinyl amine and divinyl ketone. unimi.it The N-sulfinyl amines serve a dual purpose, acting as both a source of nucleophilic nitrogen and as a chiral auxiliary to guide the stereochemical outcome. rsc.orgrsc.org To overcome the volatility and tendency of divinyl ketone to polymerize, it is typically generated in situ from the oxidation of divinyl carbinol. unimi.it The reaction is effectively promoted using a second-generation Hoveyda-Grubbs catalyst in conjunction with a titanium(IV) isopropoxide co-catalyst. unimi.it

Double Intramolecular Aza-Michael Reaction: The product from the cross-metathesis, a dienone, is then subjected to a double IMAMR. This crucial step simultaneously forms the two piperidine (B6355638) rings and establishes two new stereocenters. rsc.org The stereoselectivity of this cyclization is highly dependent on the reaction conditions, including the choice of base, the substrate itself, and the size of the ring being formed. rsc.org

This methodology provides a direct and convergent entry to the bis-piperidine core. rsc.org While this specific route was reported for the total synthesis of the (+)-anaferine enantiomer, the strategy itself represents a significant advancement in the synthesis of the anaferine scaffold. rsc.orgcsic.es

Ruthenium-Catalyzed Tandem Ring-Rearrangement Metathesis

An earlier, yet pivotal, stereoselective synthesis of this compound dihydrochloride (B599025) was achieved utilizing a ruthenium-catalyzed tandem ring-rearrangement metathesis (RRM) as the key step. researchgate.netmolaid.com This approach constructs the core skeleton from a chiral cycloheptene derivative.

Challenges in Enantioselective Access to this compound and Its Enantiomers

The synthesis of enantiomerically pure this compound is a significant challenge due to the C2-symmetrical nature of the molecule, which possesses two stereocenters. semanticscholar.org This structure gives rise to a pair of enantiomers, (R,R)-(-)-anaferine and (S,S)-(+)-anaferine, as well as an achiral meso-diastereomer. Consequently, a primary difficulty in any total synthesis is the precise control of stereochemistry to selectively produce the desired enantiomer while avoiding the formation of its stereoisomers.

To date, only a few stereoselective total syntheses of this compound have been reported in the literature. rsc.org Achieving high enantioselectivity often requires the use of sophisticated synthetic strategies:

Chiral Auxiliaries: As seen in the bidirectional cross-metathesis approach, N-sulfinyl amines can function effectively as chiral inducers to direct the formation of specific stereocenters. rsc.org

Asymmetric Catalysis: The development of catalytic asymmetric methods is crucial for efficiently creating chiral molecules. rsc.org

Substrate Control: Strategies like the tandem RRM rely on starting with an enantiopure precursor, where the stereochemistry is established early in the synthetic sequence and carried through to the final product. semanticscholar.org

The modification of cyclic amines through enantioselective C(sp3)–H functionalization remains a general and significant challenge in synthetic chemistry. rsc.org These difficulties underscore the complexity of accessing enantiopure forms of bis-piperidine alkaloids like anaferine.

Chemical Stability and Interconversion of Anaferine Stereoisomers

A notable characteristic of anaferine is its limited configurational stability. unimi.it This instability can lead to the interconversion of its stereoisomers, complicating its isolation, purification, and storage in an enantiomerically pure form. To mitigate this issue, anaferine is commonly synthesized and isolated as its dihydrochloride salt. unimi.itmolaid.com The formation of the salt stabilizes the molecule and prevents epimerization at the stereocenters, ensuring its configurational integrity. The potential for interconversion between stereoisomers is a known phenomenon in certain classes of chiral organic compounds, which can sometimes be influenced by external factors like temperature or light, although the specific conditions for anaferine interconversion are not extensively detailed. researchgate.net

Structural Elucidation and Conformational Analysis of Anaferine

Determination of Absolute Configuration: (R,R)-Enantiomer

Subsequent total syntheses of (-)-anaferine have provided unequivocal proof of its (R,R) stereochemistry. molaid.comresearchgate.net These synthetic routes, employing stereoselective reactions, have successfully produced this compound dihydrochloride (B599025), and the known optical rotation and spectral data of the synthetic product matched those of the natural alkaloid. molaid.comresearchgate.net

Spectroscopic Techniques for Structural Confirmation (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the connectivity and constitution of this compound. While ¹H-NMR provides information about the chemical environment and connectivity of protons, ¹³C-NMR reveals the carbon framework of the molecule.

In the ¹H-NMR spectrum of a protected derivative of this compound, characteristic signals corresponding to the piperidine (B6355638) rings and the propanone linker are observed. mdpi.com For instance, multiplets in the range of δ 4.60-4.76 ppm can be attributed to the protons on the carbons adjacent to the nitrogen atoms in the piperidine rings, while the protons of the methylene (B1212753) groups of the piperidine rings typically appear as a series of multiplets between δ 1.20 and 1.71 ppm. mdpi.com The protons of the methylene groups adjacent to the ketone functionality in the propanone bridge also show distinct signals. mdpi.com

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for an N-Boc Protected this compound Intermediate mdpi.com

¹H-NMR (CDCl₃) ¹³C-NMR (CDCl₃)
Chemical Shift (δ/ppm) Multiplicity Chemical Shift (δ/ppm) Assignment
4.60-4.76m207.2C=O
3.82-4.02m154.8Cq (Boc)
2.50-2.86m79.6Cq (Boc)
1.20-1.71m47.3CH (Piperidine)
1.41s43.4CH₂
39.6CH₂
28.5CH₃ (Boc)
28.4CH₂
25.4CH₂
19.1CH₂

Note: This data is for an N-Boc protected intermediate and chemical shifts for this compound itself may vary.

X-ray Crystallography for Relative Configuration Assignment

For example, during the total synthesis of this compound, the relative anti-configuration of a key homoallylic alcohol intermediate (2a) was definitively established by X-ray analysis. mdpi.com This crystallographic data was vital for ensuring the correct stereochemical pathway towards the final (R,R)-configured natural product. The ability of X-ray crystallography to provide a detailed atomic-level picture makes it the gold standard for confirming the relative arrangement of atoms in a molecule. anton-paar.comnih.gov

Chiroptical Properties and Their Correlation with Absolute Configuration (e.g., Optical Rotary Dispersion)

Chiroptical techniques, which measure the differential interaction of chiral molecules with left and right circularly polarized light, are fundamental in determining the absolute configuration of enantiomers. arxiv.org Optical Rotatory Dispersion (ORD) has been a historically significant and pivotal method in assigning the (R,R) configuration to this compound. mdpi.comacs.orgresearchgate.net

ORD measures the change in optical rotation of a substance with the wavelength of light. wikipedia.org The resulting ORD curve can be compared with those of structurally related compounds with known absolute configurations to establish a correlation. researchgate.net For this compound, the ORD curves of its dihydrochloride and free base were compared with those of (+)- and (-)-isopelletierine sulfates and bases. acs.org This comparison confirmed that (+)-1,3-bis(2-piperidyl)-2-propanone has the (S,S) configuration, and consequently, the naturally occurring levorotatory isomer, this compound, possesses the (R,R) configuration. acs.orgresearchgate.net This non-destructive method provided the initial and crucial evidence for the absolute stereochemistry of this alkaloid.

Mechanistic Investigations of Biological Activities in Pre Clinical Models Non Human

Molecular Target Identification and Characterization

This subsection focuses on the identification and characterization of specific molecular targets with which (-)-Anaferine has been suggested to interact.

This compound belongs to the piperidine (B6355638) alkaloid class of compounds. Alkaloids in this family are recognized for their interactions with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov Generally, many piperidine alkaloids are known to cause desensitization of these receptors. nih.gov However, specific studies detailing the direct agonistic activity of this compound at various nAChR subtypes are not extensively documented in the current scientific literature. While related compounds such as anabaseine (B15009) have been identified as potent agonists at several nAChR subtypes, including the vertebrate skeletal muscle and α7 neuronal receptors, similar detailed characterization for this compound is not available. nih.govmdpi.commdpi.com

N-Methyl-D-Aspartate (NMDA) receptors, particularly those containing the GluN2B subunit, are critical mediators of excitatory synaptic transmission and plasticity in the central nervous system. elifesciences.orgnih.govnih.gov Despite the importance of these receptors as therapeutic targets, there is currently no scientific literature available that documents or characterizes any direct interaction between this compound and GluN2B-containing NMDA receptors.

Dihydrofolate reductase (DHFR) is an essential enzyme in the folate metabolic pathway of Mycobacterium tuberculosis and represents a key target for the development of anti-tuberculosis agents. researchgate.netbath.ac.ukbiointerfaceresearch.com Research has explored the potential of natural alkaloids as novel inhibitors of this enzyme. One computational study screened various chemical constituents from the plant Withania somnifera, including anaferine, to identify potential novel lead compounds against M. tuberculosis DHFR. researchgate.net This in silico screening suggests that anaferine may be a candidate for DHFR inhibition. However, detailed experimental data confirming the binding affinity (e.g., IC50 values) and the specific mode of inhibition of this compound against M. tuberculosis DHFR have not been reported.

In Silico Computational Approaches to Biological Activity

Computational methods, including molecular docking and molecular dynamics, are powerful tools for predicting and analyzing the interactions between small molecules like this compound and their biological targets at a molecular level.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.govyoutube.com In the context of this compound, its potential interaction with Mycobacterium tuberculosis DHFR has been investigated using such in silico methods. A study exploring alkaloids from Withania somnifera identified anaferine as a potential inhibitor of DHFR through computational screening. researchgate.net This suggests a theoretical binding capability to the enzyme's active site. Nevertheless, specific details from these docking simulations, such as binding energy scores, interacting amino acid residues, and hydrogen bond patterns for the this compound-DHFR complex, are not available in the published literature. Docking studies of this compound with nAChRs or GluN2B-NMDA receptors have not been reported.

Molecular TargetComputational Finding for this compoundReference
M. tuberculosis DHFRIdentified as a potential inhibitor through in silico screening of natural alkaloids. researchgate.net
Neuronal nAChRsNo specific molecular docking studies reported.N/A
GluN2B-NMDA ReceptorsNo specific molecular docking studies reported.N/A

Molecular dynamics (MD) simulations provide insights into the physical movements of atoms and molecules over time, allowing for the assessment of the stability of a ligand-receptor complex and any conformational changes that may occur upon binding. scfbio-iitd.res.inresearchgate.net Currently, there are no published studies that have utilized molecular dynamics simulations to investigate the binding stability or the induced conformational changes resulting from the interaction of this compound with neuronal nAChRs, GluN2B-containing NMDA receptors, or Mycobacterium tuberculosis DHFR.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to ascertain the relationship between the chemical structure of a compound and its biological activity. At present, the scientific literature lacks specific QSAR models developed exclusively for this compound. While QSAR studies have been conducted on other compounds isolated from Withania somnifera, particularly withanolides, these models are not transferable to the distinct chemical scaffold of the alkaloid this compound. The development of a dedicated QSAR model for this compound and its analogs would be a valuable future step in elucidating which structural features are critical for its biological effects and for guiding the synthesis of new, potentially more active derivatives.

Quantum Chemical Descriptors in Biological Activity Prediction (e.g., HOMO, LUMO, Molecular Electrostatic Potential)

Quantum chemical descriptors provide insight into the electronic properties of a molecule, which are fundamental to its reactivity and interaction with biological targets. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and chemical reactivity. wikipedia.orgnih.gov A smaller gap generally implies higher reactivity. sciencepg.com

In silico evaluations of various phytochemicals from Withania somnifera have included analyses of their frontier orbitals. For anaferine, the distribution of the HOMO and LUMO orbitals has been visualized. Such computational studies are the first step in predicting the molecule's reactive sites and its potential to interact with biological macromolecules. The specific energy values and the resulting HOMO-LUMO gap determine the kinetic stability and the electronic transitions of the molecule.

Table 1: Frontier Molecular Orbital Descriptors for this compound (Conceptual)
DescriptorSignificanceReported Finding for Anaferine
HOMO (Highest Occupied Molecular Orbital)Indicates electron-donating capability. Regions of high HOMO density are potential sites for electrophilic attack.In silico models show the spatial distribution of the HOMO orbital, identifying electron-rich regions of the molecule.
LUMO (Lowest Unoccupied Molecular Orbital)Indicates electron-accepting capability. Regions of high LUMO density are potential sites for nucleophilic attack.In silico models show the spatial distribution of the LUMO orbital, identifying electron-poor regions susceptible to interaction with biological nucleophiles.
HOMO-LUMO Gap (ΔE)Represents the energy difference between HOMO and LUMO. A smaller gap suggests higher chemical reactivity and lower kinetic stability.The energy gap derived from computational models provides a theoretical basis for predicting the biological reactivity of anaferine.

Cellular and Sub-Cellular Effects in In Vitro Systems

Neuroprotective Effects in Cellular Models of Neurodegeneration

Extracts from Withania somnifera have demonstrated neuroprotective properties in various in vitro models of neurodegeneration. For instance, studies have shown that extracts can protect human neuroblastoma SK-N-SH cells from toxicity induced by amyloid-β peptide and acrolein, agents implicated in the pathology of Alzheimer's disease. nih.gov This protection is often linked to antioxidant mechanisms and the reduction of reactive oxygen species. nih.gov

However, these studies have been conducted using whole plant extracts. The specific contribution of this compound to these observed neuroprotective effects has not been isolated and independently verified. To date, there is a lack of published research that investigates the direct effects of purified this compound in cellular models of neurodegeneration, such as those employing SH-SY5Y or primary neuronal cultures exposed to neurotoxins. Therefore, while its plant source is associated with neuroprotection, the specific role of this compound in this activity remains to be elucidated through dedicated in vitro studies.

Medicinal Chemistry and Analog Development of Anaferine

Rational Design and Synthesis of (-)-Anaferine Analogs and Derivatives

The synthesis of this compound and its analogs has been approached through various strategies, often as a demonstration of novel synthetic methodologies or as part of broader synthetic programs. The rational design of these syntheses focuses on efficiently constructing the characteristic bis-piperidine core with precise stereochemical control. researchgate.netrsc.org

Another highly efficient and convergent strategy has been developed for the synthesis of the enantiomeric (+)-anaferine. rsc.org This method utilizes N-sulfinyl amines, which function both as chiral auxiliaries and as nucleophilic nitrogen sources. rsc.orgresearchgate.net The key steps in this convergent approach include a bidirectional cross-metathesis reaction followed by a double intramolecular aza-Michael reaction, which rapidly assembles the core skeleton of the natural product. rsc.org

These synthetic endeavors highlight the challenges and opportunities in creating the anaferine scaffold. The symmetrical nature of the molecule requires strategies that can efficiently couple two piperidine (B6355638) precursors or construct them simultaneously with the correct (R,R) configuration for this compound. mdpi.comresearchgate.net The developed routes provide a foundation for producing not only the natural product itself but also a range of analogs by modifying the starting materials or intermediates. mdpi.com

Synthetic ApproachKey Precursor(s) / ReagentsCore StrategyTarget Isomer
Diversity-Oriented Ramification2-Piperidine ethanol (B145695)Linear, multi-step synthesis with stereoselective Brown allylation. mdpi.comresearchgate.netThis compound
Convergent Aza-Michael ReactionN-sulfinyl amines, divinyl ketoneBidirectional cross-metathesis followed by double intramolecular aza-Michael reaction. rsc.org(+)-Anaferine
Ring-Rearrangement MetathesisChiral bis(but-3-enylamino)cycloheptene derivativeTandem ring rearrangement metathesis to form the bis(tetrahydropyridine) system. researchgate.netThis compound

Structure-Activity Relationship (SAR) Studies for Enhanced Bioactivity

Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry where the biological activity of a compound is correlated with its molecular structure. wikipedia.orggardp.org The analysis of SAR enables medicinal chemists to identify which chemical groups or structural features are crucial for a molecule's biological effects, thereby allowing for the rational modification of its structure to enhance potency or improve other properties. wikipedia.org This process typically involves synthesizing a series of analogs where specific parts of the molecule are systematically altered and then evaluating their biological activity. gardp.orgcollaborativedrug.com

Despite the successful synthesis of this compound and its isomers, detailed SAR studies focused on generating analogs with enhanced bioactivity are not extensively reported in the scientific literature. The primary focus of existing research has been on the total synthesis and the development of synthetic methodologies rather than the systematic biological evaluation of a wide range of derivatives. mdpi.comrsc.org

A hypothetical SAR campaign for the anaferine scaffold would involve several key modifications to probe their effect on a specific biological target. Potential modifications could include:

Alteration of the Propanone Linker: The central ketone could be reduced to a secondary alcohol or replaced with other functional groups to assess the importance of the carbonyl group and the linker length for activity.

Substitution on the Piperidine Rings: Introducing substituents at various positions on the two piperidine rings would explore the spatial and electronic requirements of the binding pocket.

Modification of the Piperidine Nitrogens: The secondary amines could be alkylated, acylated, or otherwise functionalized to probe their role in target interaction, for instance, as hydrogen bond donors or acceptors.

Such studies would be essential to unlock the therapeutic potential of the anaferine scaffold by providing a clear rationale for designing future analogs with optimized activity and selectivity. gardp.org

Diversity-Oriented Libraries Based on the Anaferine Scaffold

Diversity-oriented synthesis (DOS) is a powerful strategy in modern drug discovery that aims to generate collections of structurally diverse small molecules, which can be used to probe biological functions and identify new therapeutic targets. mdpi.comnih.gov Rather than targeting a single molecule, DOS focuses on creating a library of related but distinct scaffolds from a common starting point. researchgate.net

The anaferine scaffold has been successfully integrated into a DOS program aimed at generating a library of piperidine-based derivatives. mdpi.com This work originated from the use of 2-piperidine ethanol as a versatile and inexpensive starting material. nih.gov The initial goal was to create a diversified collection of compounds containing the 2-substituted piperidine motif, which is a common feature in many bioactive natural products. mdpi.comresearchgate.net

The synthesis of this compound emerged as a "further ramification" of this DOS approach. mdpi.comnih.gov Researchers recognized that a key homoallylic alcohol intermediate, previously synthesized within their laboratory for other projects, could serve as a precursor for the stereoselective total synthesis of this compound. mdpi.comresearchgate.net By pursuing this synthetic route, the collection of piperidine derivatives accessible from 2-piperidine ethanol was successfully enriched with the new, more complex bis-piperidine scaffold of anaferine. mdpi.comnih.gov This achievement demonstrates the power of DOS to not only generate libraries of diverse structures but also to provide pathways to complex natural products and their analogs. mdpi.com

Library ComponentDescriptionRole in Anaferine Synthesis
Core Precursor 2-Piperidine EthanolA cheap, commercially available starting material incorporating the fundamental 2-substituted piperidine moiety. mdpi.comnih.gov
Key Intermediate Homoallylic AlcoholA chiral intermediate synthesized from 2-piperidine ethanol, which sets the stereochemistry for one half of the final molecule. mdpi.comresearchgate.net
Diversified Scaffold This compoundThe natural product itself, synthesized as a new branch of the DOS library, enriching the collection with a C2-symmetrical bis-piperidine framework. mdpi.com

Chemoinformatic Screening and Virtual Library Generation for Novel Modulators

Chemoinformatics applies computational methods to analyze and process chemical data, playing a crucial role in modern drug discovery. azolifesciences.comamazon.com Key techniques include the generation of virtual compound libraries and subsequent virtual screening to identify molecules with a high probability of binding to a biological target, thereby accelerating the discovery process and reducing costs. azolifesciences.comenamine.net

While the this compound scaffold represents an attractive starting point for computational drug design, there is limited published research detailing its specific use in large-scale chemoinformatic screening or the generation of virtual libraries for discovering novel modulators. However, the principles of these techniques are well-established and could readily be applied to this scaffold. amazon.comresearchgate.net

A potential workflow for the chemoinformatic exploration of the anaferine scaffold is outlined below.

StepDescriptionObjective
1. Scaffold Definition The core chemical structure of this compound is defined as the base scaffold.To establish the constant structural framework for the virtual library.
2. Reaction Enumeration A set of reliable chemical reactions (e.g., N-alkylation, substitution on the rings) is defined.To determine the types of chemical modifications that can be applied to the scaffold.
3. Virtual Library Generation The defined scaffold is computationally combined with a database of available building blocks using the selected reactions. researchgate.netTo create a large, diverse library of virtual anaferine analogs that are synthetically accessible. enamine.net
4. In Silico Screening The virtual library is screened against a biological target of interest using methods like docking or pharmacophore matching. enamine.netqima-lifesciences.comTo identify and rank virtual compounds based on their predicted binding affinity or fit to the target.
5. Hit Prioritization A subset of top-scoring virtual hits is selected based on predicted potency, drug-likeness, and synthetic feasibility. enamine.netTo provide a small, manageable list of the most promising analogs for synthesis and experimental validation.

Future Research Trajectories and Conceptual Therapeutic Potential

Advancements in Heterologous Biosynthesis of (-)-Anaferine and Analogs

The production of this compound directly from its natural source is often inefficient. Synthetic biology offers a promising alternative through heterologous biosynthesis, which involves engineering microbial or plant hosts to produce the compound. Future research will likely focus on reconstituting the this compound biosynthetic pathway in a high-yielding heterologous host, such as Nicotiana benthamiana, a plant widely used for metabolic engineering. mpg.defrontiersin.org This approach allows for sustainable and scalable production, overcoming the limitations of chemical synthesis or extraction from natural sources.

Key advancements in this area will involve:

Pathway Reconstitution: Identifying and cloning all the necessary biosynthetic genes and co-expressing them in a suitable chassis organism.

Metabolic Engineering: Optimizing precursor supply and enzymatic efficiency within the host to maximize yields.

Directed Biosynthesis: Utilizing the engineered host system to produce novel, "new-to-nature" analogs of this compound. mpg.defrontiersin.org This can be achieved by feeding unnatural substrate analogs to the engineered pathway, thereby generating a library of derivatives with potentially enhanced or novel bioactivities. mpg.defrontiersin.org

Development of Novel Stereoselective Synthetic Methodologies for Bis-Piperidine Alkaloids

The stereochemistry of this compound is critical to its biological function, making the development of efficient and highly stereoselective synthetic methods a priority. While total syntheses of this compound have been accomplished, future work will aim to improve upon these routes in terms of efficiency, scalability, and versatility. mdpi.comnih.govresearchgate.net

Recent strategies that show promise for the synthesis of bis-piperidine alkaloids like anaferine include:

Convergent Synthesis: A highly convergent total synthesis of (+)-anaferine utilized the dual role of N-sulfinyl amines as both chiral auxiliaries and nucleophiles. rsc.org This strategy involved a bidirectional cross-metathesis followed by a double intramolecular aza-Michael reaction to construct the core skeleton efficiently. mdpi.comrsc.org

Hybrid Catalysis: Combining biocatalysis and organocatalysis presents a powerful strategy for constructing chiral piperidine (B6355638) building blocks. ucd.ie For example, a transaminase can be used to generate a reactive intermediate for a subsequent complexity-building Mannich reaction, offering a streamlined route to key structural motifs. ucd.ie

Table 1: Comparison of Selected Stereoselective Synthetic Strategies for Anaferine and Related Alkaloids
Synthetic StrategyKey Reactions/ConceptsApplication ExampleReference
Diversity-Oriented Synthesis (DOS)Builds a library of compounds from a common, simple precursor.Stereoselective total synthesis of this compound from 2-piperidine ethanol (B145695). mdpi.comnih.gov
Convergent SynthesisBidirectional cross-metathesis; double intramolecular aza-Michael reaction.Total synthesis of (+)-anaferine using N-sulfinyl amines. rsc.org
Hybrid Bio-organocatalysisEnzymatic (e.g., transaminase) generation of intermediates for organocatalyzed reactions (e.g., Mannich).General synthesis of 2-substituted piperidines. ucd.ie

Comprehensive Elucidation of Upstream and Downstream Biosynthetic Pathways

A complete understanding of the this compound biosynthetic pathway is crucial for successful heterologous production and for generating analogs. The upstream pathway for piperidine alkaloids generally starts from the amino acid L-lysine. researchgate.netresearchgate.net

The key steps in the formation of the piperidine nucleus are:

Decarboxylation: L-lysine is converted to cadaverine (B124047) by the enzyme lysine (B10760008) decarboxylase (LDC). researchgate.netrsc.org

Oxidative Deamination: Cadaverine is then converted to 5-aminopentanal (B1222117) by a copper amine oxidase (CAO). researchgate.net

Cyclization: 5-aminopentanal spontaneously cyclizes to form the key intermediate, Δ¹-piperideine. researchgate.netresearchgate.net

Future research must focus on identifying the specific enzymes responsible for the "downstream" steps that convert Δ¹-piperideine into the dimeric structure of this compound. This involves elucidating the mechanism of dimerization and the subsequent formation of the 2-propanone bridge. researchgate.netmdpi.com Investigating the potential role of polyketide synthases, which are involved in the biosynthesis of other piperidine alkaloids like coniine, could also provide valuable insights. researchgate.net

Exploration of Additional Molecular Targets and Polypharmacology

The concept of polypharmacology, where a single molecule interacts with multiple biological targets, is an emerging paradigm in drug discovery for complex diseases. researchgate.netconsensus.appbohrium.com This approach can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. researchgate.net Given its structural complexity, this compound is a prime candidate for possessing polypharmacological properties.

While preliminary studies suggest potential activity as an acetylcholinesterase inhibitor, future research should employ a systematic approach to identify additional molecular targets. nih.gov Modern drug discovery techniques can be used to explore the polypharmacology of the anaferine scaffold:

Target Fishing and Screening: Using computational and experimental high-throughput screening methods against diverse panels of receptors, enzymes, and ion channels.

Multi-Target Binding Motif (MBM) Modeling: This rational design approach identifies potential targets by analyzing the structural and physicochemical features of the anaferine scaffold and matching them to the binding sites of known targets. nih.gov This strategy can transform the binding features of a drug into a multi-target pharmacophore, explaining how one compound can bind to structurally diverse targets. nih.gov

Design of Next-Generation Neuropharmacological Agents Based on the Anaferine Scaffold

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and possessing favorable properties for developing CNS agents. researchgate.netresearchgate.net The bis-piperidine structure of this compound provides a unique three-dimensional framework that can be systematically modified to develop novel neuropharmacological agents.

Future drug design efforts should focus on:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of anaferine analogs and systematically evaluating how structural modifications impact biological activity and selectivity against identified targets. Introducing chiral centers into the piperidine ring, for instance, can modulate physicochemical properties and enhance biological activity. researchgate.net

Scaffold-Based Design: Using the anaferine core as a template to design new molecules with improved pharmacokinetic properties and enhanced potency. The chromenopyridine scaffold, for example, serves as a template for various bioactive compounds and FDA-approved drugs, demonstrating the power of using privileged structures in drug design. mdpi.com By applying similar principles, the anaferine scaffold can be decorated with different functional groups to optimize its interaction with specific neurological targets.

By pursuing these integrated research trajectories—spanning synthetic biology, advanced chemical synthesis, pathway elucidation, and rational drug design—the full therapeutic potential of the this compound scaffold can be unlocked, paving the way for innovative treatments for complex neurological disorders.

Q & A

Q. What computational approaches validate this compound’s molecular targets in neurodegenerative disease models?

  • Methodological Answer : Perform molecular dynamics simulations to study binding stability with acetylcholinesterase or NMDA receptors. Integrate omics data (e.g., Alzheimer’s brain proteomes) via network pharmacology. Validate predictions with in vitro kinase assays or surface plasmon resonance (SPR) .

Guidance for Data Presentation and Reproducibility

  • Data Tables : Include raw data (e.g., IC50 values with standard deviations) and statistical parameters (p-values, confidence intervals) .
  • Figures : Use color-coded heatmaps for omics data and dose-response curves. Avoid overcrowding chemical structures in graphical abstracts .
  • Reproducibility : Document batch-to-batch variability in compound purity and biological replicates. Share protocols via repositories like protocols.io .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.